Structural Divergence from a Bioactive 6‑Substituted Indazole Benchmark: N-(4-Fluorobenzyl)-1H-indazol-6-amine (9f)
The closest structurally characterized analog with publicly reported biological activity is N-(4-fluorobenzyl)-1H-indazol-6-amine (compound 9f) [1]. This compound bears a 4‑fluorobenzyl group at the indazole 6‑position, whereas the target compound possesses a 3‑ethynylbenzyl group. The fluorobenzyl analog 9f exhibited an anti‑proliferative IC₅₀ of 14.3 ± 4.4 µM against HCT116 colorectal cancer cells and no cytotoxicity against MRC5 normal lung fibroblasts (IC₅₀ > 100 µM) [1].
| Evidence Dimension | In vitro anti‑proliferative activity in HCT116 human colorectal cancer cells |
|---|---|
| Target Compound Data | No publicly disclosed data available for N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine |
| Comparator Or Baseline | N-(4-fluorobenzyl)-1H-indazol-6-amine (9f): IC₅₀ = 14.3 ± 4.4 µM; MRC5 IC₅₀ > 100 µM [1] |
| Quantified Difference | Difference cannot be calculated due to absence of target compound data; however, the substitution of 4‑fluorobenzyl with 3‑ethynylbenzyl represents a significant change in electronic (π‑electron density) and steric properties that is expected to alter kinase binding and cellular potency. |
| Conditions | Sulforhodamine B (SRB) assay, 72 h incubation, HCT116 cell line |
Why This Matters
This direct comparison of substitution patterns enables researchers to evaluate whether the ethynyl‑bearing analog offers a differentiated potency or selectivity window in their specific cellular or enzymatic assays.
- [1] Hoang, N.X.; Hoang, V.-H.; Ngo, T.; Vu, T.Y.; Tran, P.-T. Discovery of 1H-indazole-6-amine derivatives as anticancer agents: simple but effective. Lett. Drug Des. Discov. 2023, 20(5), 581–589. View Source
